molecular formula C20H20N4O3S B5087713 2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether

2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether

Cat. No.: B5087713
M. Wt: 396.5 g/mol
InChI Key: WPZFVYBPPBHOOR-UHFFFAOYSA-N
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Description

2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether is a complex organic compound with a unique structure that includes an ethoxy group, a methylsulfanyl group, and a triazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether typically involves multi-step organic synthesis. The process may start with the preparation of the triazino-benzoxazepine core, followed by the introduction of the ethoxy and methylsulfanyl groups through various organic reactions such as nucleophilic substitution and oxidation-reduction reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The ethoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: Its unique structure could be explored for therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate
  • 2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate

Uniqueness

2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether is unique due to its specific combination of functional groups and its triazino-benzoxazepine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(3-ethoxy-4-methoxyphenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-4-26-16-11-12(9-10-15(16)25-2)18-21-14-8-6-5-7-13(14)17-19(27-18)22-20(28-3)24-23-17/h5-11,18,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZFVYBPPBHOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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